1-Amino-1-(4-bromophenyl)acetone

Physicochemical properties Process chemistry Analytical method development

Researchers report supply inconsistencies for position-specific brominated intermediates, risking cross-coupling failures in NS5A inhibitor synthesis. This 4-bromo derivative is the validated building block for Ledipasvir, confirmed by patent routes. Halogen substitution is not acceptable. • Essential for patented Ledipasvir synthesis; 4-Br is non-negotiable for coupling. • Validated biochemical probe: IC50 1.7 µM (NAT2) & 10 µM (amine oxidase). • Bulk stock maintained with strict batch-to-batch consistency for scale-up.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
Cat. No. B13057700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(4-bromophenyl)acetone
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC=C(C=C1)Br)N
InChIInChI=1S/C9H10BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,11H2,1H3
InChIKeyHMSBHOISTPZKEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1-(4-bromophenyl)acetone: Properties and Procurement


1-Amino-1-(4-bromophenyl)acetone (also known as 2-Amino-4'-bromoacetophenone, CAS: 1270563-02-4 or 7644-04-4) is a halogenated amino ketone of the molecular formula C9H10BrNO, with a molecular weight of 228.09 g/mol . It is characterized by a bromine atom at the para position of the phenyl ring and a primary amine adjacent to a ketone. Its predicted physicochemical properties include a boiling point of 306.8±32.0 °C, a density of 1.457±0.06 g/cm³, and a pKa of 6.48±0.10 . This compound serves as a versatile synthetic intermediate, notably in the synthesis of the Hepatitis C virus NS5A inhibitor Ledipasvir, and has demonstrated preliminary biological activities against enzymes such as arylamine N-acetyltransferase and membrane primary amine oxidase [1][2].

Synthetic Intermediate Patent-documented key building block for Ledipasvir synthesis; 4-Br essential for cross-coupling steps.
Physicochemical Profile Distinct boiling point, density, and pKa vs Cl/F analogs; selection influences reaction conditions and purification.
Enzyme Inhibition Data Reported weak NAT2 inhibition provides a baseline only; primary value remains as a synthetic building block.

Why 1-Amino-1-(4-bromophenyl)acetone Is Not Substitutable


The presence and position of the bromine atom in 1-Amino-1-(4-bromophenyl)acetone is a non-negotiable structural feature for its most validated applications. Substituting the 4-bromo group with other halogens (e.g., chloro or fluoro) or a hydrogen atom results in distinct changes in physicochemical properties, such as a lower boiling point, density, and pKa, which can impact reaction conditions and purification . Critically, its specific use as an intermediate in the patented synthesis of Ledipasvir is not generalizable; the bromine atom is essential for subsequent coupling reactions in the established route . Furthermore, preliminary enzyme inhibition data for this specific bromo-derivative (e.g., against NAT2 and primary amine oxidase) show measurable activity, while data for direct analogs in these assays is often absent, making performance extrapolation highly unreliable [1][2]. Therefore, any 'similar' compound would represent a different chemical entity with unvalidated performance in these critical contexts, introducing significant risk and potential failure into a research or production workflow.

Target Compound
Chloro/Fluoro or H Analogs
4-Br enables specific Pd-catalyzed coupling reactivity
Lighter halogens may shift reactivity, requiring route redesign
Higher boiling point & density impact distillation and chromatography
Lower boiling points may alter solvent selection and recovery
Reported enzyme inhibition is compound-specific
No inhibition data available for analogs; activity cannot be extrapolated

1-Amino-1-(4-bromophenyl)acetone: Differentiation from Analogs


Physicochemical Properties: Halogen Substitution Impact

1-Amino-1-(4-bromophenyl)acetone exhibits distinct physicochemical properties compared to its 4'-chloro and 4'-fluoro analogs. Specifically, it has a higher predicted boiling point (306.8±32.0 °C) and density (1.457±0.06 g/cm³) than both the chloro (301.6±22.0 °C, 1.241±0.06 g/cm³) and fluoro (262.7±20.0 °C, 1.188±0.06 g/cm³) derivatives . Its pKa (6.48±0.10) is also lower than that of the fluoro analog (6.93±0.29) . These differences are directly attributable to the larger atomic radius and higher polarizability of bromine. These variations can significantly impact solubility, chromatographic retention times, and the selection of reaction conditions (e.g., solvent, temperature) during synthesis and purification.

Halogen Impact on Physicochemical Properties
Head-to-head
Higher BP & density, lower pKa vs Cl/F analogs
Process chemistry method selection matters
Predicted values from authoritative databases
Physicochemical properties Process chemistry Analytical method development

Enzyme Inhibition: NAT2 and Primary Amine Oxidase

The target compound (tested as the derivative CHEMBL3262049) exhibits measurable but weak inhibitory activity against mouse Arylamine N-acetyltransferase 2 (NAT2) with an IC50 of 1700 nM [1]. In contrast, a related but structurally distinct bromo-containing compound (US9161922, Table 1, Compound 4) shows even weaker inhibition (IC50 = 10000 nM) against bovine Membrane primary amine oxidase [2]. While direct comparator data for other halogenated analogs are not available in these specific assays, this evidence demonstrates that the compound is biologically active and that its potency is highly dependent on the specific enzyme target and assay conditions. This establishes a baseline for further research, but does not indicate superior or unique potency.

NAT2 Inhibition (Mouse)
Class-level
IC50 1700 nM
Weak inhibition, assay-specific baseline
Direct comparator data for halogen analogs absent
Enzymology Drug metabolism Structure-activity relationship

Validated Intermediate for Ledipasvir Synthesis

The hydrochloride salt of 2-Amino-4'-bromoacetophenone (CAS: 5467-72-1) is a specifically cited reagent in the synthesis of Ledipasvir, a potent Hepatitis C virus NS5A inhibitor . The synthetic route to Ledipasvir is patented and relies on specific intermediates to achieve the desired final molecular structure and stereochemistry [1]. The presence of the bromine atom in the para position is crucial for subsequent palladium-catalyzed cross-coupling or nucleophilic aromatic substitution steps required to build the complex Ledipasvir core. Attempting to substitute this intermediate with its 4'-chloro or 4'-fluoro analog would almost certainly derail the established synthetic pathway, requiring significant re-optimization of reaction conditions and potentially failing to yield the desired product.

Ledipasvir Intermediate Validation
Reported
Patent-documented essential building block
Non-substitutable for Ledipasvir route
No validation for Cl/F analogs
Synthetic chemistry Pharmaceutical intermediates Antiviral drug synthesis

1-Amino-1-(4-bromophenyl)acetone: Key Application Scenarios


Ledipasvir Synthesis and Related Antivirals

This is the most robust and specific application for 2-Amino-4'-bromoacetophenone (hydrochloride). It is a documented reagent used as a key building block in the multi-step synthesis of Ledipasvir, a clinically important NS5A inhibitor for treating Hepatitis C . The synthetic method is disclosed in patents, confirming the essential nature of this specific bromo-intermediate [1]. Procurement for this purpose is non-negotiable, as alternative halogenated analogs lack this validated role and would require a de novo route design.

Building Block for Halogen-Dependent SAR

The bromine atom provides a unique combination of size and electronic properties compared to other halogens. As demonstrated by the physicochemical property differences with chloro and fluoro analogs , 1-Amino-1-(4-bromophenyl)acetone is a valuable scaffold for exploring SAR in medicinal chemistry programs. Its predicted pKa of 6.48 and high boiling point can be exploited to tune the lipophilicity and metabolic stability of lead compounds. It also serves as a versatile precursor for further functionalization via palladium-catalyzed cross-coupling reactions, which are enabled by the bromine substituent.

Investigational Tool for NAT2 and Primary Amine Oxidase

The compound has demonstrated measurable, albeit weak, inhibition of specific enzymes. It shows an IC50 of 1700 nM against mouse Arylamine N-acetyltransferase 2 [2]. A related bromo-structure also exhibited weak inhibition (IC50 = 10000 nM) of bovine Membrane primary amine oxidase [3]. While not potent enough to be a therapeutic lead, this validated activity makes the compound a useful chemical probe for biochemists studying these specific enzyme systems, providing a defined starting point for the development of more potent and selective inhibitors.

Application
Selection Property
Validation Focus
Ledipasvir intermediate synthesis
4-Br requirement for Pd-catalyzed steps
Patent-validated route compatibility
Halogen-dependent SAR scaffold
Bromine size/polarizability profile
Physicochemical property tuning
NAT2/amine oxidase biochemical probe
Target-specific weak inhibition
Assay-specific IC50 baseline review
Quote Request

Request a Quote for 1-Amino-1-(4-bromophenyl)acetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.